molecular formula C11H16N2O4S B500239 N-(4-methoxyphenyl)morpholine-4-sulfonamide CAS No. 90470-86-3

N-(4-methoxyphenyl)morpholine-4-sulfonamide

Cat. No.: B500239
CAS No.: 90470-86-3
M. Wt: 272.32g/mol
InChI Key: AYSPVXLLPOIYGP-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)morpholine-4-sulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a morpholine ring, a methoxyphenyl group, and a sulfonamide functional group

Scientific Research Applications

N-(4-methoxyphenyl)morpholine-4-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: It is being investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

The primary targets of N-(4-methoxyphenyl)morpholine-4-sulfonamide are dihydrofolate reductase (DHFR) and DNA gyrase . DHFR is an enzyme involved in the synthesis of tetrahydrofolate, a co-factor required for the synthesis of purines, thymidylic acid, and certain amino acids. DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA.

Mode of Action

This compound interacts with its targets by inhibiting their function. It is more potent towards DHFR than DNA gyrase . The compound interlocks into the cavity center of DHFR with a lower binding fitness than DNA gyrase . This interaction is facilitated by the 4-thiazolone-linked methyl ester and sulfonamide units, which are responsible for the hydrogen bonding interactions .

Biochemical Pathways

By inhibiting DHFR and DNA gyrase, this compound disrupts the synthesis of tetrahydrofolate and the supercoiling of DNA, respectively. This leads to the inhibition of bacterial growth, as these processes are essential for bacterial replication and survival .

Result of Action

The inhibition of DHFR and DNA gyrase by this compound results in the disruption of bacterial growth. This is due to the inhibition of essential processes such as the synthesis of tetrahydrofolate and the supercoiling of DNA .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor instance, the compound is stored at room temperature in an inert atmosphere , suggesting that these conditions are optimal for maintaining its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)morpholine-4-sulfonamide typically involves the reaction of 4-methoxyaniline with morpholine and a sulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Step 1: 4-methoxyaniline is reacted with morpholine in the presence of a base to form an intermediate.

    Step 2: The intermediate is then reacted with a sulfonyl chloride to form this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)morpholine-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of N-(4-hydroxyphenyl)morpholine-4-sulfonamide.

    Reduction: Formation of N-(4-methoxyphenyl)morpholine-4-amine.

    Substitution: Formation of N-(4-halophenyl)morpholine-4-sulfonamide.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-4-methylbenzenesulfonamide
  • N-(4-methoxyphenyl)morpholine
  • 4-methoxyphenylsulfonamide

Uniqueness

N-(4-methoxyphenyl)morpholine-4-sulfonamide is unique due to the presence of both a morpholine ring and a sulfonamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-methoxyphenyl)morpholine-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-16-11-4-2-10(3-5-11)12-18(14,15)13-6-8-17-9-7-13/h2-5,12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSPVXLLPOIYGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724661
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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